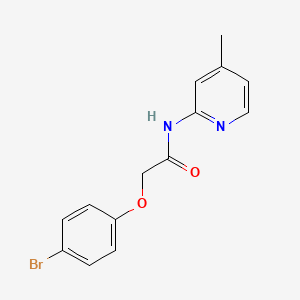![molecular formula C18H20N2O3 B5823604 N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide, also known as AZD7325, is a potent and selective agonist of the GABA-A receptor. GABA-A receptors are the primary inhibitory receptors in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines and barbiturates. AZD7325 has shown promise as a potential therapeutic agent for the treatment of anxiety disorders, insomnia, and other conditions.
Mecanismo De Acción
N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide acts as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors by increasing the binding affinity of GABA to its binding site on the receptor. This leads to an increase in the inhibitory effects of GABA on neuronal activity, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide are primarily due to its activity as a GABA-A receptor agonist. This results in the inhibition of neuronal activity in the brain, leading to sedation and anxiolysis. N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide has also been shown to have anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide in lab experiments is its high selectivity for GABA-A receptors. This allows researchers to specifically target the GABAergic system in the brain without affecting other neurotransmitter systems. However, one limitation of using N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide. One area of interest is the potential use of N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide as a treatment for alcohol use disorder, as it has been shown to reduce alcohol consumption in animal models. Another potential application is the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide as an adjunct therapy for depression, as it has been shown to have antidepressant-like effects in animal models. Finally, further research is needed to better understand the long-term safety and efficacy of N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide in humans.
Métodos De Síntesis
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide involves the reaction of 4-(1-azepanylcarbonyl)phenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide has been the subject of numerous scientific studies, both in vitro and in vivo. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide has been shown to have anxiolytic and sedative effects in animal models. These effects are believed to be mediated by the activation of GABA-A receptors in the brain.
Propiedades
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-6-5-13-23-16)19-15-9-7-14(8-10-15)18(22)20-11-3-1-2-4-12-20/h5-10,13H,1-4,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFURHUPGYCLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)

![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)
![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)

